molecular formula C8H15NO4S B13990231 1-Acetylpiperidin-4-yl methanesulfonate

1-Acetylpiperidin-4-yl methanesulfonate

Cat. No.: B13990231
M. Wt: 221.28 g/mol
InChI Key: SDBJOHCPPBBSMP-UHFFFAOYSA-N
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Description

1-Acetylpiperidin-4-yl methanesulfonate is a sulfonate ester featuring a piperidine ring substituted with an acetyl group at the 1-position and a methanesulfonate group at the 4-position. Its molecular structure (C₈H₁₅NO₄S) includes a bicyclic system where the piperidine nitrogen is acetylated, and the methanesulfonyl group is linked via a methylene bridge (). The compound’s InChIKey (TVZIXXBSPCHQHQ-UHFFFAOYSA-N) and SMILES (N1(C(C)=O)CCC(CS(=O)(=O)O)CC1) confirm its connectivity. While the provided evidence refers to its sulfonyl chloride derivative (CAS 1249687-64-6), the methanesulfonate ester is expected to exhibit distinct reactivity due to the leaving group (sulfonate vs. chloride).

Properties

IUPAC Name

(1-acetylpiperidin-4-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-7(10)9-5-3-8(4-6-9)13-14(2,11)12/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBJOHCPPBBSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetylpiperidin-4-yl methanesulfonate typically involves the acetylation of piperidine followed by the introduction of a methanesulfonate group. One common method includes the reaction of piperidine with acetic anhydride to form 1-acetylpiperidine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 1-acetylpiperidin-4-yl methanesulfonate .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Acetylpiperidin-4-yl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetylpiperidin-4-yl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetylpiperidin-4-yl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of receptor function, depending on the specific target .

Comparison with Similar Compounds

Comparison with Structurally Similar Methanesulfonates

Piperidine-Based Methanesulfonates

No direct analogs of 1-acetylpiperidin-4-yl methanesulfonate were identified in the evidence. However, structurally related compounds include 4-methylsulfonylpiperazine derivatives (e.g., Compound 2 in EP 2 402 347 A1), where the methanesulfonyl group is attached to a piperazine ring fused with a thienopyrimidine moiety (). Unlike 1-acetylpiperidin-4-yl methanesulfonate, these derivatives prioritize aromatic heterocycles for pharmaceutical applications, suggesting divergent biological targets.

Decalin Methanesulfonates

Key comparisons arise from trans-4-cyano-1-decalyl methanesulfonate and menthyl p-toluenesulfonate (). These compounds share a sulfonate group but differ in backbone geometry:

  • Steric and Electronic Effects: The decalin system in trans-4-cyano-1-decalyl methanesulfonate imposes rigid stereochemistry, leading to axial vs. equatorial substituent orientation. This contrasts with the flexible piperidine ring in 1-acetylpiperidin-4-yl methanesulfonate.
  • Reactivity: Decalin methanesulfonates exhibit solvolysis rates influenced by dipole orientation. For example, equatorial methanesulfonates (e.g., trans-4-cyano-1-decalyl methanesulfonate) show rate constants (k) 2–3 times higher than axial analogs due to reduced steric hindrance ().

Reactivity and Solvolysis Behavior

Solvolysis Rate Comparisons

Experimental and calculated rate constants for methanesulfonates highlight substituent effects:

Compound Substituent Position/Orientation Rate Constant (k) Relative to Unsubstituted Analog Transition State Charge Separation (X)
trans-4-Cyano-1-decalyl methanesulfonate Equatorial 1.45 0.70 (calculated)
trans-1a-Decalin methanesulfonate Axial 0.62 0.70 (calculated)
1-Acetylpiperidin-4-yl methanesulfonate* N/A Not reported N/A

*Data specific to 1-acetylpiperidin-4-yl methanesulfonate is absent in the evidence, but its acetyl group may stabilize transition states via electron-withdrawing effects.

Polar Effects on Acetolysis

The charge separation (X = 0.70) in decalin methanesulfonates aligns with experimental solvolysis rates, suggesting that electronic effects dominate over steric factors (). For 1-acetylpiperidin-4-yl methanesulfonate, the acetyl group’s electron-withdrawing nature could similarly polarize the sulfonate group, accelerating nucleophilic displacement.

Stability and Corrosiveness

  • 1-Acetylpiperidin-4-yl methanesulfonate : Stability data are unavailable, but sulfonate esters generally hydrolyze under acidic/basic conditions.
  • Lead methanesulfonate : A corrosive, colorless liquid generating toxic fumes (SOₓ, PbO) under heat ().

Toxicity

  • Lead methanesulfonate : Causes respiratory and CNS toxicity ().
  • Piperidine-based sulfonates : Likely less toxic than heavy metal derivatives but may require handling precautions due to reactive sulfonate groups.

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